2-(2-Chlorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride
Overview
Description
2-(2-Chlorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C13H17Cl2NO2 and its molecular weight is 290.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystallography and Structural Analysis
- 3-(Piperidin-1-yl)propionic acid, which shares a structural similarity to the target compound, forms adducts with triphenyltin chloride. These adducts feature an N—H⋯O intramolecular hydrogen bond, indicating potential applications in studying molecular interactions and structural analysis (Yan & Khoo, 2005).
Synthesis and Characterization
- Research has explored the synthesis of compounds structurally related to the target molecule, such as (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, through processes like amidation and Friedel-Crafts acylation. These synthesis methods can be relevant for developing derivatives of 2-(2-Chlorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride (Zheng Rui, 2010).
Potential in Material Science
- Studies on hydrochloride crystals based on related compounds have investigated their magnetic properties and crystal-stacking structures. This research can provide insights into the potential applications of this compound in materials science, particularly in the area of magnetic susceptibility (Yong, Zhang, & She, 2013).
Chemical Reactions and Interactions
- The reaction mechanisms and interactions of similar compounds have been explored, such as the synthesis of pyrrolidine- and piperidine-alkanoic acid hydrochlorides. These studies can shed light on the reactivity and potential applications of this compound in various chemical reactions (Tsui & Wood, 1979).
Application in Medicinal Chemistry
- The compound has been used as a building block for synthesizing novel compounds with potential antimicrobial activities. This indicates a possible role in the development of new drugs or pharmaceutical agents (Ovonramwen, Owolabi, & Oviawe, 2019).
Properties
IUPAC Name |
2-(2-chlorophenyl)-2-piperidin-1-ylacetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2.ClH/c14-11-7-3-2-6-10(11)12(13(16)17)15-8-4-1-5-9-15;/h2-3,6-7,12H,1,4-5,8-9H2,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSROTUQDCIPMOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=CC=C2Cl)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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